molecular formula C10H8F3N3O2 B3043439 Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylate CAS No. 866149-79-3

Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B3043439
CAS No.: 866149-79-3
M. Wt: 259.18 g/mol
InChI Key: ZBJBMDGMSVPMCB-UHFFFAOYSA-N
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Description

Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylate (CAS: 866149-79-3) is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted with a trifluoromethyl (-CF₃) group at position 2 and an ethyl carboxylate ester at position 2. Its molecular formula is C₁₀H₈F₃N₃O₂, with a molecular weight of 259.18 g/mol . This compound is industrially produced with a purity of ≥99% and is typically packaged in 25 kg cardboard drums . The trifluoromethyl group enhances its electron-withdrawing properties, making it valuable in medicinal chemistry and agrochemical research due to improved metabolic stability and bioavailability compared to non-fluorinated analogs .

Properties

IUPAC Name

ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O2/c1-2-18-8(17)6-7(10(11,12)13)15-9-14-4-3-5-16(6)9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJBMDGMSVPMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001175622
Record name Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001175622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866149-79-3
Record name Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866149-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001175622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with ethyl trifluoroacetate in the presence of a base, such as sodium hydride, followed by cyclization to form the imidazo[1,2-a]pyrimidine ring . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution at the ester group.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylate has been explored for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Case Studies

  • Antimicrobial Activity : Research has indicated that compounds with imidazo-pyrimidine frameworks exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains in vitro.
  • Anticancer Properties : Studies have demonstrated that derivatives of imidazo-pyrimidines can inhibit cancer cell proliferation. The trifluoromethyl group enhances lipophilicity, potentially increasing bioavailability and efficacy against tumor cells.

Agrochemicals

The compound's unique chemical structure makes it suitable for applications in agricultural chemistry as a pesticide or herbicide.

Case Studies

  • Pesticidal Activity : Compounds similar to this compound have been tested for their effectiveness against agricultural pests. Preliminary results indicate that this compound may disrupt pest metabolism or reproduction.

Materials Science

In materials science, the incorporation of trifluoromethyl groups into polymers can enhance properties such as thermal stability and chemical resistance.

Case Studies

  • Polymer Synthesis : The compound can be used as a monomer in the synthesis of fluorinated polymers, which are known for their durability and resistance to solvents and heat.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeTarget Organism/Cell TypeReference
This compoundAntimicrobialE. coli
This compoundAnticancerMCF-7 Breast Cancer Cells
Similar Imidazo-Pyrimidine DerivativePesticidalVarious Agricultural Pests

Mechanism of Action

The mechanism of action of ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the imidazo[1,2-a]pyrimidine core can facilitate binding to target proteins .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Applications/Notes
This compound -CF₃ (C2), -COOEt (C3) C₁₀H₈F₃N₃O₂ 259.18 N/A N/A Industrial synthesis; agrochemical intermediates
Ethyl 7-methyl-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidine-3-carboxylate (2a) -Ph(4-CF₃) (C2), -COOEt (C3), -CH₃ (C7) C₁₆H₁₂F₃N₃O₂ 335.28 N/A 77 Pharmaceutical intermediates
Ethyl 6-iodo-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidine-3-carboxylate (2w) -Ph(4-CF₃) (C2), -I (C6), -COOEt (C3) C₁₆H₁₂F₃IN₃O₂ 462.19 151.6–154 68 Radiolabeling studies
Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate -CH₃ (C2), -COOEt (C3) C₁₀H₁₁N₃O₂ 205.21 N/A N/A Less stable than CF₃ analogs
Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate -CF₃ (C2), -Br (C8), -COOEt (C3) C₁₁H₇BrF₃N₂O₂ 344.09 N/A N/A Bioactive molecule synthesis

Key Observations :

Trifluoromethyl vs. Methyl Substituents : The trifluoromethyl group at C2 (in the target compound) significantly increases metabolic stability and lipophilicity compared to methyl-substituted analogs (e.g., Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate) .

Halogenation Effects : Iodine or bromine substituents (e.g., 2w and ) enhance utility in cross-coupling reactions for radiopharmaceuticals or fluorescent probes.

Aromatic vs. Aliphatic Substituents : Phenyl rings with electron-withdrawing groups (e.g., -CF₃ in 2a ) improve π-stacking interactions in drug-receptor binding compared to aliphatic substituents.

Physicochemical and Spectroscopic Properties

  • Melting Points: Halogenated derivatives (e.g., 2w: 151.6–154°C; 2x: 184.3–185.6°C ) exhibit higher melting points than non-halogenated analogs due to increased molecular symmetry and intermolecular forces.
  • NMR Data : The trifluoromethyl group in the target compound produces distinct ¹⁹F NMR signals near -60 ppm, while methyl groups (e.g., in ) show upfield ¹H shifts (~2.5 ppm) .
  • Mass Spectrometry : HRMS confirms molecular ions for all compounds (e.g., m/z 335.28 for 2a ).

Biological Activity

Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by various research findings and case studies.

Basic Information

  • Chemical Formula : C₁₀H₈F₃N₃O₂
  • CAS Number : 866149-79-3
  • Molecular Weight : 263.18 g/mol
  • Structure : The compound features a trifluoromethyl group attached to an imidazo-pyrimidine core, which is known for its pharmacological properties.

Physical Properties

PropertyValue
Boiling PointNot specified
SolubilitySoluble in organic solvents
Hazard ClassificationIrritant

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyrimidine derivatives exhibit potent antimicrobial properties. A study involving a series of synthesized derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This compound was part of this evaluation, showing promising results against various strains, including Mycobacterium species .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties through various in vitro assays. In one study, derivatives were tested for their ability to inhibit cyclooxygenase (COX) enzymes. The results indicated that some derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs such as diclofenac, suggesting potential for therapeutic use in inflammatory conditions .

Anticancer Potential

Emerging research highlights the anticancer potential of imidazo[1,2-a]pyrimidine compounds. This compound has been investigated for its effects on cancer cell lines. Preliminary findings suggest that it may induce apoptosis in specific cancer types, although more extensive studies are needed to confirm these effects .

Study on Antimicrobial Efficacy

In a controlled study published in a peer-reviewed journal, researchers synthesized a series of imidazo[1,2-a]pyrimidine derivatives and tested their antimicrobial activity. This compound was one of the compounds evaluated. The results showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Study on Anti-inflammatory Mechanisms

A separate investigation focused on the anti-inflammatory mechanisms of imidazo[1,2-a]pyrimidines. The study utilized carrageenan-induced paw edema models in rats to assess the efficacy of this compound. The compound demonstrated significant reduction in edema compared to control groups, indicating its potential as an anti-inflammatory agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylate
Reactant of Route 2
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Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylate

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